1-Butyl-3-methylimidazolium tosylate
Overview
Description
1-Butyl-3-methylimidazolium tosylate is an ionic liquid . Its molecular formula is C15H22N2O3S and it has a molecular weight of 310.41 .
Synthesis Analysis
The synthesis of 1-Butyl-3-methylimidazolium tosylate and its phase behavior and intramolecular interactions have been studied .Molecular Structure Analysis
The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .Scientific Research Applications
Green Biorefining Technologies
1-Butyl-3-methylimidazolium tosylate: is utilized in green biorefining technologies due to its ability to dissolve and fractionate lignocellulosic biomass . This process is crucial for the development of sustainable and eco-friendly biorefineries. The ionic liquid’s unique properties facilitate the complete dissolution of lignocellulose, which is essential for converting biomass into valuable chemicals and fuels.
Thermal Stability and Degradation Analysis
The thermal stability of 1-Butyl-3-methylimidazolium-based ionic liquids is a significant area of research . Studies focus on understanding the degradation products formed at elevated temperatures, which is vital for applications that require prolonged thermal exposure. This knowledge helps in improving the design of ionic liquids for industrial processes that operate under high-temperature conditions.
Development of Transparent Silica-Filled Elastomer Systems
This compound plays an essential role in creating reinforced silica-filled elastomer composites that exhibit high transparency and mechanical performance . The presence of 1-Butyl-3-methylimidazolium-based ionic liquids in these systems enhances the dispersion of silica in the matrix, improving the composite’s overall properties, including ionic conductivity and aging stability.
Catalysis in Alkylation Reactions
1-Butyl-3-methylimidazolium tosylate: , in combination with other compounds, can act as an acidic catalyst for alkylation reactions . This application is particularly relevant in the petrochemical industry, where alkylation processes are fundamental for producing high-octane gasoline components.
Energy Storage Applications
The compound is also investigated for its potential in energy storage applications . It is considered for use in technologies such as dye-sensitized solar cells, capacitors, and optical devices. The ionic liquid’s properties may contribute to the efficiency and stability of these energy storage systems.
Synthesis and Characterization for Environmental Applications
Research on the synthesis and characterization of 1-Butyl-3-methylimidazolium tosylate is geared towards environmental applications . The compound’s ability to interact with various environmental contaminants is studied to develop methods for pollution control and remediation.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium tosylate is an ionic liquid compound . Its primary targets are organic synthesis reactions, where it acts as a solvent , and electrochemical systems, where it serves as an efficient electrolyte .
Mode of Action
The compound interacts with its targets by providing a medium for the reactions to occur. As a solvent, it dissolves reactants, especially those that are hard to dissolve in conventional solvents . As an electrolyte, it facilitates the movement of ions, thereby promoting the conduction of electricity .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. It influences the course of organic synthesis reactions and the performance of electrochemical systems .
Result of Action
In organic synthesis reactions, the compound enhances the solubility of reactants, thereby facilitating the reaction . In electrochemical systems, it improves ion conductivity, which is crucial for the functioning of devices like batteries and supercapacitors .
Action Environment
The compound is thermally stable and can be used at high temperatures . . These properties make it suitable for use in various environments. Like all chemicals, it should be handled following appropriate laboratory procedures and safety protocols .
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZFKKEKWMXIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467401 | |
Record name | 1-Butyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
410522-18-8 | |
Record name | 1-Butyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural properties of 1-butyl-3-methylimidazolium tosylate?
A1: 1-Butyl-3-methylimidazolium tosylate consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the tosylate anion ([TOS]−), formerly known as p-toluenesulfonate. Its molecular formula is C15H24N2O3S, and its molecular weight is 308.43 g/mol. While specific spectroscopic data might vary depending on the study and conditions, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, ] to confirm its structure and purity.
Q2: Why is there interest in using 1-butyl-3-methylimidazolium tosylate for separating aromatic sulfur compounds?
A2: Research indicates that [BMIM][TOS] exhibits promising selectivity for separating aromatic sulfur compounds from alkanes []. This selectivity stems from the differences in intermolecular interactions between the ionic liquid and the target compounds, suggesting its potential application in fuel purification processes.
Q3: How does the anion of the ionic liquid influence its interaction with water?
A3: Studies focusing on vapor-liquid equilibria of [BMIM][TOS] with water reveal that the boiling point elevation of the mixture is directly related to the interaction strength between the ionic liquid's anion and water molecules []. This highlights the significant role of the anion in the IL's physical properties and its behavior in aqueous solutions.
Q4: Can 1-butyl-3-methylimidazolium tosylate be used as a catalyst? What are its advantages?
A4: Yes, [BMIM][TOS] has shown promising catalytic activity. For instance, it can efficiently catalyze the direct dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF) []. Interestingly, the sulfonate hydrolysates of the [TOS]− anion act as the active sites in this reaction. This catalytic activity, coupled with the IL's low vapor pressure and good thermal stability, makes it a potential candidate for green and sustainable chemical processes.
Q5: How does the alkyl chain length in glycine-betaine ILs affect their phase separation behavior?
A5: Research on novel glycine-betaine ILs, structural analogs of [BMIM][TOS], reveals that increasing the alkyl chain length, particularly in the presence of a spacer and a phosphonium central atom, enhances the phase separation in aqueous biphasic systems (ABS) formed with tripotassium phosphate []. This information is crucial for designing task-specific ILs for extraction and separation applications.
Q6: What are the environmental considerations associated with using 1-butyl-3-methylimidazolium tosylate?
A6: While [BMIM][TOS] offers advantages as a solvent and catalyst, evaluating its environmental impact is crucial. Studies have investigated its biodegradability and ecotoxicity [], providing insights into its potential environmental risks and guiding the development of sustainable practices for its use and disposal.
Q7: How does the thermal stability of 1-butyl-3-methylimidazolium tosylate compare to other similar ionic liquids?
A7: While [BMIM][TOS] exhibits good thermal stability, research shows that glycine-betaine ILs, designed as potential alternatives, display slightly lower thermal stability []. This comparative information is valuable when choosing the appropriate IL for specific applications considering the operational temperature ranges.
Q8: Has 1-butyl-3-methylimidazolium tosylate been explored for metal nanoparticle synthesis?
A8: Yes, researchers have successfully utilized [BMIM][TOS] as a medium for synthesizing transition-metal nanoparticles via the decomposition of metal amidinate precursors []. This highlights the versatility of this IL in materials science and nanotechnology, opening doors for fabricating novel materials with tailored properties.
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